![molecular formula C8H10BrFN2 B2814649 5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1602586-39-9](/img/structure/B2814649.png)
5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine
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Overview
Description
5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 1602586-39-9 . It has a molecular weight of 233.08 and its IUPAC name is 5-bromo-N1-ethyl-4-fluorobenzene-1,2-diamine .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine is 1S/C8H10BrFN2/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4,12H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Electrochemical Fluorination
The study on the electrochemical fluorination of aromatic compounds, including halobenzenes, provides insights into the formation mechanism of halogenated and fluorinated compounds. The research discusses the cathodic dehalogeno-defluorination and its competition with hydrogen evolution, highlighting the production of various halogenated compounds alongside fluorinated ones. This study is crucial for understanding the electrochemical behavior of halogenated fluoroarenes in synthesis processes (Horio et al., 1996).
Regioselective Ortho-lithiation
Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes has been explored, demonstrating the selective deprotonation adjacent to a fluorine atom. This research is significant for the development of new synthetic routes and the manipulation of fluoroarene compounds in organic chemistry, offering a pathway to various halogenated benzoic acids with high yields (Mongin & Schlosser, 1996).
Synthesis of Halogenated Benzene Derivatives
The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination has been discussed. This study provides a detailed examination of factors affecting the reaction and the development of synthetic conditions, important for the preparation of halogenated benzene derivatives used in various chemical syntheses (Guo Zhi-an, 2009).
Photofragment Translational Spectroscopy
Research into the ultraviolet photodissociation of bromo-fluorobenzenes, including 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, has been conducted using photofragment translational spectroscopy. This work provides valuable data on the energy distribution of photofragments and the substitution effect of the fluorine atom, contributing to the understanding of photodissociation mechanisms and the influence of halogen atoms on molecular behavior (Gu et al., 2001).
Fluorinated Polyimides
The development of fluorinated polyimides based on specific diamine monomers and aromatic dianhydrides has been reported. This research is pertinent to the field of material science, offering insights into the synthesis, properties, and applications of fluorinated polymers, which have better solubility, lower color intensity, and improved thermal stability compared to nonfluorinated counterparts (Yang & Hsiao, 2004).
Mechanism of Action
Mode of Action
In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its structure, it might be involved in reactions at the benzylic position, which is a common reaction for benzene derivatives .
properties
IUPAC Name |
4-bromo-2-N-ethyl-5-fluorobenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBATRHTIIEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine |
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